16-(4-chlorobenzoyl)-5-fluoro-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione
Overview
Description
10-(4-chlorobenzoyl)-3-fluoro-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound’s structure includes a pyrroloquinoline core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-chlorobenzoyl)-3-fluoro-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 3-(4-chlorobenzoyl)propionic acid with various bifunctional compounds. For example, reacting 3-(4-chlorobenzoyl)propionic acid with hydrazine yields pyridazin-3-one, while reacting it with ethylenediamine forms pyrrolo[1,2-a]imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step reactions with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-(4-chlorobenzoyl)-3-fluoro-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and fluoro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
10-(4-chlorobenzoyl)-3-fluoro-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-(4-chlorobenzoyl)-3-fluoro-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1-carboxylate
Uniqueness
10-(4-chlorobenzoyl)-3-fluoro-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione is unique due to its specific structural features, such as the combination of a pyrroloquinoline core with chlorobenzoyl and fluoro substituents
Properties
IUPAC Name |
16-(4-chlorobenzoyl)-5-fluoro-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O3/c22-12-4-1-10(2-5-12)19(26)18-17-16(20(27)24-21(17)28)15-7-3-11-9-13(23)6-8-14(11)25(15)18/h1-9,15-18H,(H,24,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODXHQMLJQBXRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)N3C1C4C(C3C(=O)C5=CC=C(C=C5)Cl)C(=O)NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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